molecular formula C21H19N3O2S B12345551 (2E)-6-benzyl-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

(2E)-6-benzyl-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

Cat. No.: B12345551
M. Wt: 377.5 g/mol
InChI Key: ZGVAEGZWHZTFHY-NTIJCTKGSA-N
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Description

(2E)-6-benzyl-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a complex organic compound characterized by its unique thiazolo-triazine structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(2E)-6-benzyl-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C to room temperature.

Major Products Formed

    Oxidation: Formation of benzyl alcohol derivatives.

    Reduction: Formation of benzylamine derivatives.

Scientific Research Applications

(2E)-6-benzyl-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

Molecular Formula

C21H19N3O2S

Molecular Weight

377.5 g/mol

IUPAC Name

(2E)-6-benzyl-2-[(E)-3-phenylprop-2-enylidene]-5,6,8,8a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C21H19N3O2S/c25-19-17(14-16-10-5-2-6-11-16)23-24-20(26)18(27-21(24)22-19)13-7-12-15-8-3-1-4-9-15/h1-13,17,21,23H,14H2,(H,22,25)/b12-7+,18-13+

InChI Key

ZGVAEGZWHZTFHY-NTIJCTKGSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC2C(=O)NC3N(N2)C(=O)/C(=C\C=C\C4=CC=CC=C4)/S3

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)NC3N(N2)C(=O)C(=CC=CC4=CC=CC=C4)S3

Origin of Product

United States

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